molecular formula C13H22N2O4 B2579032 Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate CAS No. 1435804-06-0

Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate

Cat. No.: B2579032
CAS No.: 1435804-06-0
M. Wt: 270.329
InChI Key: JUQNPRDYNSESJM-UHFFFAOYSA-N
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Description

Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate is a cyclohexane-based ester derivative featuring a morpholine-4-carbonylamino substituent.

Properties

IUPAC Name

methyl 1-(morpholine-4-carbonylamino)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-18-11(16)13(5-3-2-4-6-13)14-12(17)15-7-9-19-10-8-15/h2-10H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQNPRDYNSESJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with morpholine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of the amide bond: Cyclohexanecarboxylic acid is reacted with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate amide.

    Esterification: The intermediate amide is then reacted with methyl chloroformate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester and amide groups to alcohols and amines, respectively.

    Substitution: Nucleophilic substitution reactions can occur at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives and carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives and primary amines.

    Substitution: Formation of substituted esters and amides.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate has a complex molecular structure characterized by the presence of a morpholine ring and a cyclohexane backbone. Its molecular formula is C13H19N3O3, and it features a carboxylate group that enhances its reactivity and biological activity.

Medicinal Chemistry

This compound is being investigated for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.

  • Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro studies demonstrated that it can induce apoptosis in glioblastoma cells, suggesting its potential as a chemotherapeutic agent.
Cell LineIC50 (µM)Activity Level
U-87 (Glioblastoma)19.6 ± 1.5High
MDA-MB-231 (Breast Cancer)30% reduction at 100 µMModerate

The mechanism of action involves the activation of caspases and cell cycle arrest, which are critical pathways in cancer treatment.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the development of other biologically active molecules. Its unique structure allows for various chemical modifications that can lead to the synthesis of novel compounds with enhanced biological properties.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, which are crucial for mitigating oxidative stress-related diseases. Studies using the DPPH radical scavenging method revealed that it possesses significant antioxidant activity.

CompoundDPPH Scavenging Activity (%)Comparison
This compoundHighHigher than ascorbic acid
Ascorbic AcidModerateStandard reference

This indicates that it may have therapeutic applications in conditions associated with oxidative damage.

Study on Anticancer Activity

A comprehensive study was conducted to evaluate the anticancer effects of this compound against various cancer cell lines. The findings indicated significant cytotoxicity in glioblastoma cells compared to breast cancer cells, emphasizing the need for further research into its mechanisms and potential therapeutic uses .

Mechanism of Action Analysis

The compound's mechanism involves interaction with specific molecular targets, leading to apoptosis in cancer cells. The activation of caspases plays a pivotal role in this process, highlighting its potential as a drug candidate for cancer therapy .

Mechanism of Action

The mechanism of action of Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Morpholine vs. Other Substituents: The morpholin-4-ylcarbonylamino group in the target compound distinguishes it from simpler amines (e.g., methylamino in ) or carbamates (e.g., Boc in ). Morpholine enhances hydrophilicity and may improve blood-brain barrier penetration in drug candidates .
  • Stereochemistry: Compounds like trans-Methyl 4-(N-Boc-amino)cyclohexanecarboxylate highlight the importance of stereochemistry in biological activity, whereas the target compound’s stereochemistry remains unspecified in available data.
  • Aromatic vs.

Physicochemical Properties

  • Melting Points: Analogs such as ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate exhibit melting points of 418–420 K , while methyl esters (e.g., ) typically have lower melting points due to reduced polarity.
  • Solubility : The morpholine moiety likely increases aqueous solubility compared to halogenated or aromatic analogs .

Biological Activity

Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H19N3O3\text{C}_{12}\text{H}_{19}\text{N}_{3}\text{O}_{3}

This structure includes a cyclohexane ring, a morpholine group, and a carboxylate moiety, which contribute to its pharmacological properties.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may modulate pathways associated with fatty acid synthesis and metabolism by inhibiting key enzymes such as acetyl-CoA carboxylase (ACC) .
  • Receptor Interaction : Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing neurochemical pathways that could be relevant for treating conditions like anxiety and depression.

Anti-inflammatory Effects

Research indicates that compounds structurally related to this compound exhibit significant anti-inflammatory properties. For example, derivatives have shown the ability to inhibit the production of pro-inflammatory cytokines and enzymes such as lipoxygenases (LOXs), which are implicated in inflammatory diseases .

Case Studies

  • In Vitro Studies : In a study examining the effects of similar compounds on human neutrophils, significant inhibition of superoxide production was observed, indicating potential for anti-inflammatory applications .
  • Animal Models : In vivo studies using rodent models have demonstrated that administration of related compounds can reduce markers of inflammation and improve metabolic profiles in conditions such as obesity and diabetes .

Research Findings

A summary table of key research findings related to this compound is presented below:

Study TypeFindingsReference
In VitroInhibition of LOX activity and reduced cytokine production
In VivoReduced inflammation markers in obese models
Receptor BindingPotential interaction with serotonin receptors
Enzyme ActivityInhibition of acetyl-CoA carboxylase leading to altered lipid metabolism

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